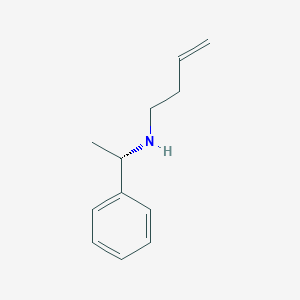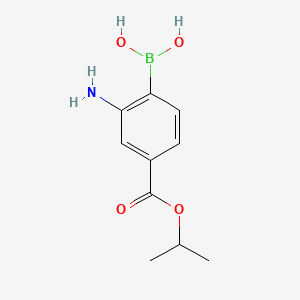
5-(Diethylamino)-1-hydroxy-1,1-diphenyl-2-pentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Diethylamino)-1-hydroxy-1,1-diphenyl-2-pentanone is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a diethylamino group, a hydroxy group, and two phenyl groups attached to a pentanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-1-hydroxy-1,1-diphenyl-2-pentanone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to drive the reactions to completion .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure high efficiency and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Diethylamino)-1-hydroxy-1,1-diphenyl-2-pentanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol .
Wissenschaftliche Forschungsanwendungen
5-(Diethylamino)-1-hydroxy-1,1-diphenyl-2-pentanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(Diethylamino)-1-hydroxy-1,1-diphenyl-2-pentanone involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The hydroxy and phenyl groups contribute to the compound’s overall binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Dimethylamino)-1-hydroxy-1,1-diphenylpentan-2-one: Similar structure but with dimethylamino instead of diethylamino group.
5-(Diethylamino)-1-hydroxy-1,1-diphenylhexan-2-one: Similar structure but with an additional carbon in the backbone.
5-(Diethylamino)-1-hydroxy-1,1-diphenylbutan-2-one: Similar structure but with one less carbon in the backbone.
Uniqueness
The uniqueness of 5-(Diethylamino)-1-hydroxy-1,1-diphenyl-2-pentanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The diethylamino group enhances its solubility and reactivity, while the hydroxy and phenyl groups contribute to its stability and binding interactions .
Eigenschaften
CAS-Nummer |
1164-39-2 |
|---|---|
Molekularformel |
C21H27NO2 |
Molekulargewicht |
325.4 |
IUPAC-Name |
5-(diethylamino)-1-hydroxy-1,1-diphenylpentan-2-one |
InChI |
InChI=1S/C21H27NO2/c1-3-22(4-2)17-11-16-20(23)21(24,18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15,24H,3-4,11,16-17H2,1-2H3 |
InChI-Schlüssel |
BWQHLNICNIFWMJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Kanonische SMILES |
CCN(CC)CCCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



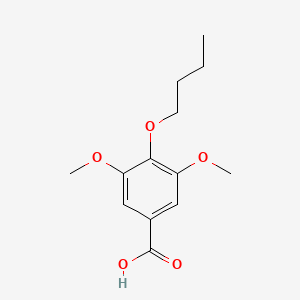
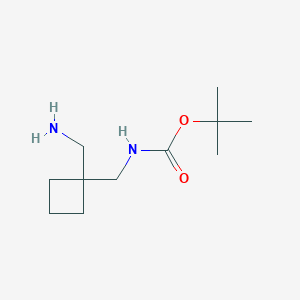
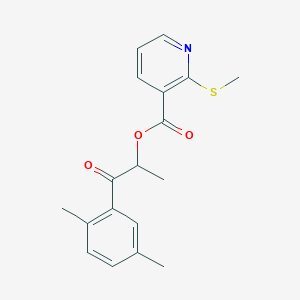
![Methyl 3-(3,4-dimethoxyphenyl)-3-[(7-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)formamido]propanoate](/img/structure/B1650198.png)
![3-[5-(2,6-Difluorophenyl)-1,3-oxazol-2-yl]-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1650199.png)
![1-[(2,6-Difluorophenyl)carbamoyl]ethyl quinoxaline-6-carboxylate](/img/structure/B1650200.png)
![2-Chloro-4,5-difluoro-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B1650202.png)
![methyl 3-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-5-nitrobenzoate](/img/structure/B1650203.png)
![6,7-Dichloro-3-{[2-(diethylamino)ethoxy]carbonyl}-4-[(dimethylammonio)methyl]-2-methyl-1-benzofuran-5-olate](/img/structure/B1650207.png)
![Phenol, 4-[(2-thiazolylimino)methyl]-](/img/structure/B1650208.png)
